molecular formula C15H19NO B13915686 1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol

1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol

Cat. No.: B13915686
M. Wt: 229.32 g/mol
InChI Key: WOQCQHKGLOXLHI-UHFFFAOYSA-N
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Description

1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol is an organic compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with a methyl group and a phenyl ring substituted with an isopropyl group and a hydroxymethyl group.

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

(1-methylpyrrol-2-yl)-(2-propan-2-ylphenyl)methanol

InChI

InChI=1S/C15H19NO/c1-11(2)12-7-4-5-8-13(12)15(17)14-9-6-10-16(14)3/h4-11,15,17H,1-3H3

InChI Key

WOQCQHKGLOXLHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(C2=CC=CN2C)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-2-pyrrolecarboxaldehyde with 2-isopropylphenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to ensure the stability of the Grignard reagent. The resulting intermediate is then subjected to hydrolysis to yield the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a ketone, while reduction of the ketone regenerates the hydroxymethyl group .

Scientific Research Applications

1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used as a probe to study biological processes involving pyrrole-containing molecules. It may also serve as a precursor for the synthesis of biologically active compounds.

    Medicine: Research into its potential therapeutic applications is ongoing. It may have activity against certain diseases or conditions due to its structural similarity to known bioactive molecules.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound’s pyrrole ring can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. Additionally, the hydroxymethyl group can form hydrogen bonds with polar residues, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol can be compared to other similar compounds, such as:

Biological Activity

1-Methyl-2-pyrrolyl-(2-iso-propylphenyl)methanol is a pyrrole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that includes a pyrrole ring, a methyl group, and an iso-propylphenyl moiety, contributing to its diverse biological applications.

  • Molecular Formula : C16H21NO
  • Molecular Weight : 245.35 g/mol

The structural characteristics of this compound facilitate its interaction with various biological targets, enhancing its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, with studies demonstrating inhibition of growth in both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Case Study: Apoptosis Induction in MDA-MB-231 Cells

  • Treatment Duration : 24 hours
  • Concentration : 50 µM
  • Results :
    • Increased caspase-3 activity (150% increase compared to control)
    • Significant reduction in cell viability (approximately 70% inhibition)

Antioxidant Activity

This compound has demonstrated antioxidant properties through various assays, including the DPPH radical scavenging assay. The compound exhibited a scavenging capacity comparable to known antioxidants.

CompoundDPPH Scavenging Activity (%)
This compound85%
Ascorbic Acid90%

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The lipophilic nature of the compound allows it to penetrate cell membranes effectively. Once inside, it can modulate enzyme activity and receptor interactions, leading to various biochemical responses.

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